2-Anthracenesulfonic acid

Description

Structural Framework and Core Chemical Features of the Anthracene (B1667546) Sulfonate Moiety

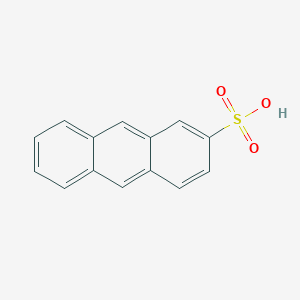

The fundamental structure of 2-anthracenesulfonic acid consists of a linear arrangement of three fused benzene (B151609) rings, forming the anthracene backbone, with a sulfonic acid group (-SO₃H) attached to the 2-position of the aromatic system. frontiersin.org This substitution breaks the D₂h symmetry of the parent anthracene molecule, influencing its electronic distribution and reactivity. The planar nature of the anthracene core facilitates effective π-π stacking interactions, a crucial feature for its incorporation into various materials. frontiersin.org

The sulfonic acid group is a strong acid, rendering the molecule highly polar and water-soluble, a property not exhibited by the parent anthracene. nih.govresearchgate.net This functional group is characterized by a tetrahedral sulfur center bonded to two oxygen atoms through double bonds, one hydroxyl group, and the anthracene core. researchgate.net The presence of the sulfonate group significantly impacts the electronic properties of the anthracene system, acting as an electron-withdrawing group and influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org

Spectroscopic techniques are pivotal in elucidating the structure of this compound and its derivatives. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the S=O bonds in the sulfonate group. aps.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule, confirming the substitution pattern on the anthracene ring. nih.gov

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃S | nih.gov |

| Molecular Weight | 258.29 g/mol | nih.gov |

| IUPAC Name | anthracene-2-sulfonic acid | nih.gov |

| CAS Number | 15100-53-5 | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Topological Polar Surface Area | 62.8 Ų | nih.gov |

Significance of Anthraquinone (B42736) Derivatives in Advanced Chemical Systems and Materials

This compound is a precursor and a key structural motif in a vast class of compounds known as anthraquinone derivatives. Anthraquinones, which feature a 9,10-dioxoanthracene core, are of immense importance in both fundamental and applied chemistry. The introduction of a sulfonate group, as seen in compounds like 2-anthraquinonesulfonic acid, enhances their solubility and modifies their electronic properties, making them suitable for a broader range of applications.

Historically, anthraquinone derivatives have been celebrated for their role as vibrant and stable dyes and pigments. However, modern research has expanded their utility into advanced chemical systems and materials. Their redox-active nature, stemming from the quinone moiety, makes them prime candidates for electrochemical applications, including their use in redox-flow batteries and as electrocatalysts.

Furthermore, the rigid and planar structure of the anthraquinone core, often functionalized with various substituents, allows for the design of molecules with specific host-guest recognition capabilities. These have been explored in the development of chemical sensors and molecular switches. The photophysical properties of anthraquinone derivatives are also of significant interest, with research focusing on their application in photodynamic therapy, where they can generate reactive oxygen species upon light irradiation, and in the development of organic light-emitting diodes (OLEDs). frontiersin.org

Overview of Key Research Domains and Interdisciplinary Relevance of this compound and its Derivatives

The unique chemical characteristics of this compound and its derivatives have led to their application in a multitude of research areas, highlighting their interdisciplinary relevance.

Materials Science: In materials science, the planar structure and π-conjugated system of the anthracene core are exploited in the creation of organic electronic materials. frontiersin.org Derivatives of this compound are investigated for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org The ability of the sulfonate group to influence molecular packing and facilitate charge transport is a key area of study.

Dye and Pigment Chemistry: The traditional application of anthraquinone-based sulfonated dyes continues to be an active area of research, with a focus on developing more environmentally benign and colorfast dyes for the textile industry. The sulfonate groups enhance the water solubility of these dyes, facilitating their application in aqueous dyeing processes.

Analytical Chemistry: In analytical chemistry, sulfonated anthracene derivatives are utilized as fluorescent probes and labeling agents. Their inherent fluorescence, which can be modulated by their local environment or by binding to specific analytes, makes them valuable tools for sensitive and selective detection methods.

Pharmaceutical and Biological Chemistry: The interaction of anthraquinone derivatives with biological macromolecules, such as DNA and proteins, is a significant area of research. While this article does not delve into dosage or adverse effects, the fundamental binding interactions and structural modifications of these compounds for potential therapeutic applications are actively studied. The sulfonate groups can play a crucial role in modulating the solubility and bioavailability of these compounds.

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQGOTUZADECCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164689 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15100-53-5 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Functionalization Strategies

Direct Synthesis Approaches for 2-Anthracenesulfonic Acid

The most prevalent and direct method for producing this compound is through the sulfonation of anthracene (B1667546). This process is an electrophilic aromatic substitution reaction where the regiochemical outcome is highly dependent on the reaction conditions. Key variables that influence the position of the sulfonic acid group on the anthracene core include temperature, the choice of solvent, and the specific sulfonating agent used.

While historically, the sulfonation of anthracene with concentrated sulfuric acid was a common practice, this method often yields a mixture of isomers, including the 1-sulfonic acid and various disulfonic acids. To selectively obtain the thermodynamically more stable this compound, the reaction is typically conducted at elevated temperatures. The use of specific solvents can also modulate the reactivity of the sulfonating agent and steer the reaction towards the desired 2-isomer.

Modern synthetic protocols often employ milder and more selective sulfonating agents to enhance the yield and purity of the final product. For instance, the use of chlorosulfonic acid in a suitable organic solvent under carefully controlled temperature conditions can provide a cleaner and more direct pathway to this compound, thereby minimizing the formation of unwanted byproducts.

Multi-Step Organic Synthesis of Functionalized this compound Derivatives

The versatility of this compound as a molecular scaffold lies in the ability to introduce a wide array of functional groups onto its aromatic framework. This is typically achieved through multi-step synthetic sequences that allow for the precise installation of specific chemical moieties, thereby tailoring the molecule's properties for a given application.

Introduction of Amino and Other Heteroatom-Containing Functional Groups

The incorporation of amino groups and other heteroatoms such as oxygen and halogens into the this compound structure dramatically alters its electronic and photophysical characteristics. Amino-functionalized derivatives, for example, are crucial intermediates in the synthesis of fluorescent dyes and molecular probes.

A common strategy for introducing an amino group involves the reduction of a nitro group, which can be introduced onto the anthracene ring via nitration. However, the direct nitration of this compound can be challenging due to the deactivating nature of the sulfonic acid group. Consequently, multi-step synthetic routes are often required. An alternative and more direct approach is the Buchwald-Hartwig amination of a pre-functionalized halogenated this compound derivative, which allows for the direct coupling of an amine.

The introduction of hydroxyl groups can be accomplished through methods such as the hydrolysis of a diazonium salt, which is generated from an amino-functionalized precursor. Halogenation, another important functionalization, can be achieved using various halogenating agents, with the regioselectivity of the reaction being influenced by the existing sulfonic acid group and any other substituents present on the ring.

Sulfonation and Other Electrophilic/Nucleophilic Substitutions

Further modification of the this compound core can be achieved through additional electrophilic substitution reactions. The sulfonic acid group is a meta-director and deactivates the ring towards further electrophilic attack. Under forcing conditions, for example, further sulfonation can lead to the formation of disulfonic acids at specific positions.

Nucleophilic aromatic substitution reactions on appropriately activated this compound derivatives provide another powerful tool for functionalization. For instance, a halogen atom situated at a suitable position on the anthracene ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, enabling the introduction of a diverse range of functional groups.

Derivatization via Coupling Reactions and Advanced Linker Chemistry

Modern organic synthesis provides a powerful arsenal of cross-coupling reactions that are instrumental in the derivatization of this compound. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely employed for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate group on the anthracenesulfonic acid scaffold, which can then be coupled with a wide range of partners, including boronic acids, alkenes, and terminal alkynes.

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The development of chiral this compound derivatives is a growing area of interest, with potential applications in asymmetric catalysis and the development of chiroptical materials. Stereoselective synthesis focuses on the production of a single enantiomer or diastereomer of a chiral molecule.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the this compound core to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter has been established, the auxiliary can be removed. Another powerful strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or epoxidation of a suitable precursor.

Chiral induction can also be achieved by starting with a chiral molecule that is then synthetically elaborated to form the desired this compound derivative. This approach is particularly advantageous when a readily available chiral starting material from the "chiral pool" can be incorporated into the synthetic pathway.

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical aspect of modern chemical research. The primary goal is to develop more environmentally benign and sustainable synthetic methods that minimize waste generation, reduce the reliance on hazardous substances, and enhance energy efficiency.

Key tenets of green chemistry in this context include the substitution of volatile organic compounds with greener solvents, such as water or supercritical fluids. The development and implementation of catalytic methods are also central to this effort, as catalysts can significantly reduce the amount of reagents required and often lead to cleaner reactions with higher atom economy.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Anthracenesulfonic acid, both ¹H and ¹³C NMR spectroscopy are critical for confirming the substitution pattern and electronic environment of the anthracene (B1667546) core.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of the nine aromatic protons are influenced by the electron-withdrawing nature of the sulfonic acid group and the anisotropic effects of the fused aromatic rings. Protons closer to the sulfonate group are anticipated to be deshielded and resonate at a lower field. The coupling patterns (doublets, triplets, and multiplets) arise from spin-spin interactions between neighboring protons and are instrumental in assigning each proton to its specific position on the anthracene skeleton.

Due to the lack of publicly available, detailed experimental ¹H and ¹³C NMR data for this compound, a complete spectral assignment with chemical shifts and coupling constants cannot be presented at this time.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the sulfonic acid group and the aromatic anthracene core. Key vibrational modes include:

O-H Stretching: A broad band in the region of 3200-2500 cm⁻¹ is characteristic of the hydroxyl proton of the sulfonic acid group, often involved in hydrogen bonding.

S=O Stretching: Asymmetric and symmetric stretching vibrations of the S=O bonds in the -SO₃H group typically appear as strong bands in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively.

S-O Stretching: The S-O single bond stretching vibration is expected in the 700-600 cm⁻¹ range.

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region correspond to the skeletal vibrations of the anthracene rings.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the anthracene skeleton. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Similar to the IR data, specific Raman spectra for this compound are not publicly available, though data exists for the same substituted derivative mentioned above. nih.gov

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3200-2500 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Sharp, Medium |

| Asymmetric S=O Stretch | 1350-1340 | Strong |

| Symmetric S=O Stretch | 1165-1150 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| S-O Stretch | 700-600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (molar mass: 258.29 g/mol ), electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The molecular ion peak (M⁺˙) at m/z 258 would confirm the molecular weight. The fragmentation of aromatic sulfonic acids is often characterized by specific neutral losses. A prominent fragmentation pathway for this compound is expected to be the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. This would result in a significant fragment ion at m/z 194. Another potential fragmentation is the loss of the entire sulfonic acid group (-SO₃H), which has a mass of 81 Da, leading to an ion at m/z 177, corresponding to the anthracenyl cation. Further fragmentation of the anthracene core can also occur, leading to smaller charged species.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 258 | [C₁₄H₁₀O₃S]⁺˙ (Molecular Ion) | - |

| 194 | [C₁₄H₁₀O]⁺˙ | SO₂ |

While detailed experimental mass spectra for this compound are not widely published, the predicted fragmentation patterns are based on the known behavior of aromatic sulfonic acids in mass spectrometry. acs.orgnih.govresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths and angles of the anthracene core and the sulfonic acid group.

The planarity of the anthracene ring system.

The conformation of the sulfonic acid group relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the sulfonic acid groups and π-π stacking of the anthracene moieties, which dictate the crystal packing.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Electronic Absorption Spectroscopy for Ground State Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions from the ground state to excited states within a molecule. The anthracene core of this compound is a strong chromophore. The UV-Vis spectrum of anthracene in a non-polar solvent exhibits a series of well-defined vibronic bands in the UV region, corresponding to π-π* transitions.

The introduction of a sulfonic acid group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. researchgate.net This is due to the electronic perturbation of the π-system by the substituent. The fine vibronic structure observed for anthracene may be somewhat broadened in the spectrum of this compound, particularly in polar solvents, due to solute-solvent interactions. The spectrum is anticipated to show strong absorption bands in the ultraviolet region, likely extending into the near-visible range.

Table 3: Comparison of Absorption Maxima for Anthracene and Expected for this compound

| Compound | Solvent | Absorption Maxima (λ_max) |

|---|---|---|

| Anthracene | Cyclohexane | ~252 nm, ~325 nm, ~340 nm, ~357 nm, ~375 nm |

Fluorescence Spectroscopy for Emission Characteristics

Anthracene and its derivatives are well-known for their strong fluorescence. Upon excitation with UV light, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than its absorption. Fluorescence spectroscopy can be used to determine key photophysical parameters:

Emission Maximum (λ_em): The wavelength at which the fluorescence intensity is highest. This is expected to be in the blue or green region of the visible spectrum.

Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The sulfonate group can influence the quantum yield. nih.gov

Fluorescence Lifetime (τ_f): The average time the molecule spends in the excited state before returning to the ground state.

Theoretical and Computational Chemistry of 2 Anthracenesulfonic Acid

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. wikipedia.orgscispace.com

In the context of 2-anthracenesulfonic acid, DFT calculations are employed to determine its most stable three-dimensional conformation through geometry optimization. researchgate.netgoogle.com This process identifies the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d) or cc-pVDZ to perform these optimizations, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For anthracene (B1667546) derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the anthracene core. researchgate.net For instance, the sulfonate group (-SO₃H) in this compound, being an electron-withdrawing group, modulates the electron density across the aromatic rings. DFT calculations can precisely quantify these effects, which are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Typical Parameters for DFT Calculations of Anthracene Derivatives

| Parameter | Common Choices | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, BP86, M06-2X | Approximates the exchange-correlation energy, a key component of the total energy calculation. google.comresearchgate.net |

| Basis Set | 6-31G(d), 6-31+G(d,p), cc-pVDZ, def2-TZVP | Defines the set of mathematical functions used to build the molecular orbitals. google.comresearchgate.netnih.gov |

| Solvent Model | PCM, SMD, COSMO | Simulates the effect of a solvent on the molecule's geometry and electronic properties. researchgate.net |

| Calculation Type | Geometry Optimization, Frequency Analysis | Finds the minimum energy structure and confirms it is a true minimum (no imaginary frequencies). nih.govnih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the investigation of electronic excited states. mpg.deuci.eduresearchgate.net It has become a standard computational tool for predicting the photophysical properties of molecules, such as their absorption and emission spectra. rsc.orgbohrium.com The theory is based on the Runge-Gross theorem, which establishes that the time-dependent electron density determines the time-dependent external potential. uci.edu

For this compound, TD-DFT calculations are essential for understanding how the molecule interacts with light. By computing the vertical excitation energies and corresponding oscillator strengths, one can simulate the molecule's UV-Vis absorption spectrum. rsc.orgbenasque.org These calculations help identify the nature of the electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems like anthracene. researchgate.net The accuracy of TD-DFT results depends heavily on the choice of the exchange-correlation functional. researchgate.netresearchgate.net Functionals like CAM-B3LYP, ωB97XD, and M06-2X have shown good performance for calculating excitation energies in organic molecules. researchgate.net

Furthermore, TD-DFT can be used to optimize the geometry of the first singlet excited state (S₁). This allows for the calculation of emission energies, providing a theoretical prediction of the fluorescence spectrum. bohrium.com The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. Analyzing the molecular orbitals involved in the electronic transitions provides insight into charge-transfer characteristics upon photoexcitation. researchgate.net This information is invaluable for designing new molecules with specific photophysical properties for applications in areas like photosensitizers or fluorescent probes.

| LC-ωPBE | Range-Separated | Long-range corrected functional that improves the description of excited states. researchgate.net |

Molecular Dynamics Simulations of this compound Interactions in Complex Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the system's dynamic behavior and thermodynamic properties. nih.gov This technique is particularly useful for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field. The simulation box often includes the solute (this compound) and a large number of solvent molecules (e.g., water) to create a realistic environment. mdpi.com Such simulations can reveal how the sulfonate group interacts with water molecules through hydrogen bonding, influencing its solubility and orientation at interfaces.

MD simulations are also instrumental in studying the binding of ligands to protein receptors. For example, studies have been conducted to model the interactions of this compound derivatives at specific receptor sites, such as the P2Y12 receptor. scispace.comrsc.org These simulations can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and amino acid residues in the binding pocket. By calculating the binding free energy, MD simulations can help predict the affinity of the molecule for its target, providing a dynamic picture that complements the static view from molecular docking. nih.gov

Table 3: Key Components of a Molecular Dynamics Simulation Setup

| Component | Description | Example |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E (for water) |

| Simulation Box | A defined volume (e.g., cubic, triclinic) containing the molecules, with periodic boundary conditions applied. | A cubic box with 10 Å padding around the solute. |

| Ensemble | A statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample the relevant motions. | Nanoseconds (ns) to microseconds (µs) |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Predictive Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physicochemical properties or biological activities. researchgate.netnih.gov Cheminformatics involves the use of computational tools to store, retrieve, analyze, and model chemical information. nih.govfrontiersin.org Together, these fields provide powerful predictive tools in drug discovery and materials science. nih.govneovarsity.org

For this compound, QSAR and cheminformatics can be used to predict the properties of its derivatives without the need for synthesis and experimental testing of every compound. The process begins with the generation of a dataset of known derivatives and their measured activities (e.g., enzyme inhibition, receptor binding affinity). edgccjournal.org Then, using cheminformatics software, a wide range of molecular descriptors are calculated for each molecule. frontiersin.orgedgccjournal.org These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. nih.gov

Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a mathematical model that links the descriptors to the activity. nih.govnih.gov A robust QSAR model, once validated, can be used to screen virtual libraries of novel this compound derivatives and prioritize the most promising candidates for synthesis. neovarsity.org This predictive modeling approach significantly accelerates the design-make-test-analyze cycle, making the search for new active compounds more efficient and cost-effective. frontiersin.org

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (Mw) | The mass of the molecule. edgccjournal.org |

| Topological | Wiener Index (W), Balaban Index (J) | Describes the atomic connectivity and branching of the molecule. edgccjournal.org |

| Geometric | Molecular Surface Area | Represents the 3D size and shape of the molecule. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's electronic distribution and reactivity. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. edgccjournal.org |

Photophysical Properties and Optoelectronic Applications Research

Absorption and Emission Spectroscopic Characteristics

The absorption and emission of light by 2-anthracenesulfonic acid derivatives are dictated by electronic transitions within the conjugated anthracene (B1667546) system. cymitquimica.com These characteristics can be finely tuned through chemical modifications.

A typical absorption spectrum for an anthracene derivative, such as anthracene in cyclohexane, shows distinct vibronic bands. The absorption spectrum is measured by monitoring the change in absorbance of the sample as a function of the incident light's wavelength. edinst.com The fluorescence emission spectrum, conversely, illustrates the change in fluorescence intensity as a function of the emission wavelength at a fixed excitation wavelength. edinst.com

For instance, a derivative, 9,10-dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate, is expected to exhibit π→π* transitions in its UV-Visible spectrum, characteristic of its anthracene core, with absorption maxima generally appearing between 250–400 nm. Its fluorescence properties are also a key area of investigation, with expected excitation and emission wavelengths around 360 nm and 450 nm, respectively.

Influence of Substituents on Electronic Transitions and Spectral Shifts

The electronic properties of the anthracene core in this compound can be significantly altered by the introduction of various substituent groups. These modifications influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic transitions and causing shifts in the absorption and emission spectra.

Electron-donating and electron-withdrawing groups are particularly effective in tuning these properties. For example, the presence of methoxy (B1213986) groups at the 9 and 10 positions, as seen in sodium 9,10-dimethoxyanthracene-2-sulfonate, influences the compound's electronic and photophysical behavior. cymitquimica.com Similarly, the introduction of a nitro group, which is electron-withdrawing, can enhance intersystem crossing and promote the formation of a triplet state upon UV irradiation.

In a study of two novel anthracene derivatives, the introduction of a cyano (-CN) group was found to effectively alter charge population and frontier orbital energy levels. nih.gov The addition of styryl and triphenylamine (B166846) groups to the anthracene core increased conjugation, leading to intramolecular charge transfer (ICT) properties. nih.gov The cyano-substituted molecule exhibited stronger electron affinity due to increased internal steric hindrance. nih.gov

The position of substituents also plays a crucial role. For example, the effects of substituents on the photochemistry of transition metal complexes have been studied by modifying ligands like pyridine (B92270) at the meta and para positions to minimize steric hindrance and focus on electronic effects. escholarship.org

Stokes Shift Analysis and Solvatochromic Effects

The Stokes shift, named after physicist George Gabriel Stokes, is the difference between the spectral positions of the absorption maximum and the fluorescence emission maximum. edinst.com This phenomenon arises from energy loss between the absorption of a photon and the subsequent emission of a fluorescent photon, often due to vibrational relaxation in the excited state. edinst.com

The polarity of the solvent can significantly influence the Stokes shift, a phenomenon known as solvatochromism. nih.gov More polar solvents typically lead to larger Stokes shifts. edinst.com This is because the dipole moment of the fluorophore can change upon excitation, and a polar solvent will reorient around the excited state dipole, lowering its energy and thus red-shifting the emission. mdpi.com

The Lippert-Mataga equation is often used to analyze the relationship between the Stokes shift and solvent polarity, providing insights into the change in dipole moment between the ground and excited states. nih.govmdpi.com A linear correlation in a Lippert-Mataga plot suggests that general solvent effects are the primary driver of the observed spectral shifts. nih.gov

For example, in a study of fluorescent molecular rotors, the Lippert-Mataga plots for one of the compounds showed a linear correlation, indicating that the dielectric constant and refractive index of the solvents were responsible for the spectral red shift. nih.gov In another study on 2,7-disubstituted sila- and germafluorenes, one derivative with a benzaldehyde (B42025) substituent exhibited significant solvatochromic behavior, with Stokes shifts ranging from around 40 nm in nonpolar solvents to 102 nm in aqueous solution. mdpi.com

Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that characterize the emission properties of a fluorophore. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, with values approaching unity indicating the brightest emissions. researchgate.net The lifetime is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net

These two parameters are intrinsically linked. The quantum yield can be expressed as the ratio of the radiative decay rate constant (k_r) to the sum of the radiative and non-radiative decay rate constants (k_nr), while the lifetime is the inverse of the sum of these rate constants. researchgate.net Therefore, the quantum yield is directly proportional to the lifetime (ΦF = k_r * τ). researchgate.net

The fluorescence quantum yield and lifetime of anthracene derivatives can be significantly influenced by substituents. For instance, a study on two novel anthracene derivatives revealed that a cyano-substituted molecule had a lower photoluminescence quantum yield and a shorter lifetime compared to its non-cyano-substituted counterpart due to enhanced internal steric hindrance and stronger electron affinity. nih.gov

The following table provides examples of fluorescence quantum yields and lifetimes for some common fluorophores, illustrating the range of these values.

Table 1: Example Fluorescence Quantum Yields and Lifetimes of Select Dyes

| Dye | Quantum Yield (QY) | Lifetime (τ) (ns) |

|---|---|---|

| Alexa Fluor 488 | 0.92 | 4.1 |

| Fluorescein (B123965) | 0.92 | - |

| Alexa Fluor 647 | 0.33 | - |

Note: Data for Alexa Fluor dyes were measured on free succinimidyl ester derivatives in aqueous solutions. thermofisher.com QY for fluorescein was in 0.01 M NaOH. thermofisher.com The lifetime for Alexa Fluor 488 was measured in water at 22°C. thermofisher.com

Photoinduced Electron Transfer (PET) Processes in this compound Systems

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule following the absorption of light by one of the components. rsc.org This process is crucial in various chemical and biological systems, including photosynthesis and the operation of certain optoelectronic devices. researchgate.net

In the context of this compound systems, the anthracene core can act as a photosensitizer, initiating the PET process upon excitation. The efficiency of PET is governed by several factors, including the free energy change of the reaction (ΔG°), which can be estimated using the Rehm-Weller equation. hbni.ac.in

Supramolecular assemblies provide a powerful platform for studying and controlling PET processes. For instance, hydrogen-bonded supramolecular assemblies have been constructed using a diprotonated porphyrin and redox-active molecules, where the porphyrin can act as both a photosensitizer and an electron mediator. researchgate.net In one such system, photoinduced electron transfer occurred from a Ru(II) complex to the singlet excited state of the porphyrin. researchgate.net

The development of nanohybrid materials, such as those based on single-walled carbon nanotubes (SWNTs) and chromophoric surfactants, also offers opportunities to explore PET at organized interfaces. duke.edu While challenges remain in controlling the stoichiometry and dynamics of these systems, they hold promise for applications in energy conversion and optoelectronics. duke.edu

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes that the molecule undergoes, including internal conversion, intersystem crossing, fluorescence, and phosphorescence, are collectively known as excited-state dynamics. riken.jp These dynamics are often incredibly fast, occurring on the femtosecond to nanosecond timescale. nih.gov

For anthracene derivatives, the excited-state dynamics can be complex and may involve multiple competing pathways. For example, in acridone (B373769) derivatives, which share structural similarities with anthracene, the transient fluorescence emission spectra can be complex due to several excited-state reactions. frontiersin.org

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-resolved fluorescence, are essential tools for elucidating these ultrafast processes. researchgate.net These methods allow researchers to monitor the evolution of the excited state in real-time. For instance, the excited-state dynamics of Fe(II) complexes have been simulated using full-dimensional trajectory surface hopping to understand the transitions between metal-to-ligand charge-transfer (MLCT) and metal-centered (MC) states. nih.gov

Energy transfer is another important excited-state process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through space (Förster resonance energy transfer, FRET) or through bond-mediated electron exchange (Dexter energy transfer). The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

The promising photophysical properties of anthracene derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. beilstein-journals.org OLEDs are a focus of intense research for next-generation displays and solid-state lighting due to their potential for flexibility and efficiency. rsc.org

Anthracene derivatives can be employed as light-emitting materials in OLEDs. For example, 9,10-diphenylanthracene (B110198) derivatives have been used as blue light emitters, while a 2,2'-bianthracene derivative has been shown to produce green fluorescence in an OLED. beilstein-journals.org The performance of these devices is critically dependent on the electronic and photophysical properties of the organic materials used.

Beyond OLEDs, anthracene derivatives are being explored for other optoelectronic applications. For instance, 2,2'-bianthracenyl has been utilized as an organic semiconductor in an organic field-effect transistor (OFET). beilstein-journals.org The versatility of anthracene chemistry allows for the synthesis of a wide range of derivatives with tailored properties for specific device applications. beilstein-journals.org

Supramolecular Chemistry and Self Assembly of 2 Anthracenesulfonic Acid

Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a guest molecule to a complementary host molecule. libretexts.org This process is driven by the same non-covalent interactions that govern self-assembly. libretexts.org In the context of 2-anthracenesulfonic acid and its derivatives, the aromatic anthracene (B1667546) core and the charged sulfonate group play crucial roles in molecular recognition events. ontosight.aiontosight.ai

Host-guest chemistry, a central part of molecular recognition, involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. libretexts.org While specific examples of this compound acting as a host are not extensively detailed in the provided search results, the principles of host-guest interactions can be applied. For instance, water-soluble macrocycles like prismarenes have been shown to bind charged guests within their hydrophobic cavities, driven by electrostatic and cation-π interactions. nih.gov Similarly, the aromatic surface of this compound could facilitate the binding of suitable guest molecules through π-stacking and electrostatic interactions. libretexts.org

The binding of guests to a host molecule can be influenced by several factors, including the preorganization of the host, where a more rigid host loses less conformational entropy upon binding, leading to a more favorable interaction. libretexts.org The interaction between a host and guest can be studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect changes in the chemical shifts of protons upon complexation. nih.govmdpi.com

Formation of Supramolecular Assemblies and Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a key feature of supramolecular chemistry. researchgate.net These assemblies can range from simple dimers to complex three-dimensional frameworks. nih.govscience.gov Derivatives of this compound, with their combination of aromatic and ionic functionalities, are well-suited for forming such structures. ontosight.aiontosight.ai

The formation of these assemblies is a spontaneous process driven by the minimization of free energy, achieved through the formation of multiple non-covalent bonds. The resulting architectures can exhibit a wide range of morphologies, including nanofibers, nanorods, and vesicles. For example, the self-assembly of certain peptides is driven by a combination of hydrophobic interactions and hydrogen bonding, leading to the formation of nanofibers. mdpi.com Similarly, anthracene-conjugated bile acid derivatives have been shown to form supramolecular aggregates in aqueous media. nih.gov

The structure of the resulting assembly is highly dependent on the molecular structure of the building blocks and the surrounding environment. For instance, the stacking of anthracene rings can lead to the formation of either lamellar or herringbone arrangements in the solid state. nih.gov

Role of π-Stacking and Electrostatic Interactions in Self-Organization

The self-organization of this compound and its derivatives into supramolecular structures is primarily governed by a balance of attractive and repulsive non-covalent interactions, with π-stacking and electrostatic interactions playing pivotal roles.

π-Stacking: This interaction occurs between aromatic rings and is a significant driving force in the assembly of molecules containing phenyl or other aromatic groups. encyclopedia.pub The anthracene moiety of this compound, with its extended π-system, readily participates in π-stacking interactions. nih.gov These interactions, while individually weak (around 2 kJ/mol), can collectively contribute significantly to the stability of a supramolecular assembly. nih.gov The geometry of the π-stacking can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). encyclopedia.pub Staggered stacking arrangements are often favored as they minimize electrostatic repulsion between the electron clouds of the aromatic rings. encyclopedia.pub

Electrostatic Interactions: These are long-range interactions that occur between charged or polar molecules. biorxiv.org The negatively charged sulfonate group (SO₃⁻) of this compound introduces strong electrostatic forces into the system. ontosight.ai These can be attractive, between the sulfonate group and a positively charged species, or repulsive, between two sulfonate groups. mdpi.combiorxiv.org The balance between these attractive and repulsive electrostatic forces, in conjunction with other non-covalent interactions, dictates the final structure of the self-assembled entity. biorxiv.org In aqueous environments, the presence of counterions can screen the electrostatic interactions, influencing the self-assembly process. ucla.edu For instance, the addition of salt can trigger the self-assembly of charged peptides by shielding electrostatic repulsion. mdpi.com

The interplay between π-stacking and electrostatic interactions is crucial. In some systems, these forces can work cooperatively to stabilize a particular architecture. In others, they may compete, leading to more complex self-assembly behavior.

Design of Functional Supramolecular Materials

The ability to control the self-assembly of molecules like this compound opens up possibilities for the design of functional supramolecular materials. bath.ac.uk These materials possess properties that are not present in the individual molecular components but emerge from the collective behavior of the organized assembly. sc.edu

The design of such materials relies on a deep understanding of the relationship between molecular structure and the resulting supramolecular architecture. By modifying the chemical structure of the building blocks, for example, by introducing different functional groups to the anthracene core, it is possible to tune the non-covalent interactions and thus control the self-assembly process. ontosight.aiontosight.ai This allows for the creation of materials with specific and desired functionalities.

For instance, the incorporation of photosensitive or electroactive moieties can lead to materials that respond to light or electric fields. onecentralpress.comhit.edu.cn The introduction of specific binding sites can create materials capable of molecular recognition and sensing. ed.ac.uk The field of functional supramolecular materials is highly interdisciplinary, drawing on principles from organic synthesis, physical chemistry, and materials science. utu.fi

Applications in Molecular Sensors and Smart Materials

The unique properties of supramolecular assemblies derived from this compound and related compounds make them promising candidates for applications in molecular sensors and smart materials. bath.ac.uk

Molecular Sensors: A molecular sensor is a device that can detect the presence of a specific analyte through a measurable change in its properties. Supramolecular assemblies can be designed to act as sensors by incorporating a recognition element that binds to the target analyte and a signaling unit that produces a detectable response, such as a change in color or fluorescence. mdpi.com The anthracene unit, being fluorescent, is particularly useful as a signaling component. The binding of an analyte to a receptor site within the supramolecular assembly can alter the local environment of the anthracene fluorophore, leading to a change in its emission properties.

Smart Materials: Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, light, or the presence of a chemical species, by altering their properties in a controlled and often reversible manner. iberdrola.com Supramolecular systems are inherently well-suited for the development of smart materials because the non-covalent bonds that hold them together can be easily disrupted and reformed. hit.edu.cn For example, a supramolecular assembly held together by pH-sensitive hydrogen bonds could be designed to disassemble or change its structure in response to a change in pH. frontiersin.org The responsiveness of these materials makes them attractive for a wide range of applications, including drug delivery, catalysis, and adaptive coatings. iberdrola.com

Catalysis and Reaction Engineering

2-Anthracenesulfonic Acid as a Brønsted Acid Catalyst

This compound functions as a potent Brønsted acid catalyst due to the presence of the sulfonic acid (-SO₃H) group. A Brønsted acid is defined as a proton (H⁺) donor, and the sulfonic acid moiety readily releases its proton, which can then participate in and accelerate a variety of chemical reactions. nih.govrsc.org The catalytic activity stems from the ability of this proton to activate substrates, typically by protonating a Lewis basic site such as a carbonyl oxygen or a nitrogen atom. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

The general mechanism for Brønsted acid catalysis, as exemplified by this compound, involves the following steps:

Protonation of the substrate by the catalyst.

The key bond-forming or bond-breaking step of the reaction on the activated substrate.

Deprotonation of the product-catalyst complex to release the final product and regenerate the catalyst.

Strong Brønsted acids like aromatic sulfonic acids are utilized in numerous organic transformations. For instance, acids such as p-toluenesulfonic acid are known to catalyze cycloaddition reactions. researchgate.net By analogy, this compound is expected to be an effective catalyst for similar transformations, including esterification, acetal (B89532) formation, and condensation reactions, where protonation of a carbonyl group is a key activation step. ck12.orgrug.nllibretexts.org

Role in Photocatalysis and Photoinduced Cycloaddition Reactions

The extensive π-conjugated system of the anthracene (B1667546) core in this compound makes it a suitable candidate for applications in photocatalysis. Photocatalysts are substances that, upon absorbing light, can induce chemical reactions without being consumed. The anthracene moiety can absorb UV or visible light, promoting it to an excited electronic state. This excited state can then transfer its energy to other molecules or participate in electron transfer processes, initiating a chemical transformation.

A significant area where such properties are valuable is in photoinduced cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions. nih.govnih.govresearchgate.net In these reactions, the photocatalyst, after excitation, can transfer its energy to a substrate molecule, promoting it to a triplet excited state. This triplet species is often a diradical that can then undergo stepwise cycloaddition with another unsaturated molecule. rsc.orgescholarship.org

The general mechanism often follows a Dexter-type energy transfer pathway:

Photoexcitation: The photocatalyst (e.g., an anthracene derivative) absorbs a photon to reach an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state.

Energy Transfer: The excited triplet photocatalyst collides with a substrate molecule, transferring its energy and promoting the substrate to its triplet state while the catalyst returns to its ground state.

Cycloaddition: The triplet-sensitized substrate reacts with a second molecule to form the cycloadduct.

Brønsted acids have been shown to modulate the reactivity and selectivity of such photochemical reactions. researchgate.netacs.org The presence of the sulfonic acid group in this compound can act as a co-catalyst, activating the substrate towards energy transfer or influencing the reaction pathway of the intermediates, potentially leading to enhanced reaction rates and stereoselectivity. researchgate.net

Metal Complexation and Organometallic Catalysis

Organometallic chemistry involves compounds with metal-carbon bonds, which are pivotal as catalysts in modern synthesis. beilstein-journals.org Anthracene and its derivatives can act as ligands, coordinating to metal centers through the π-electrons of the aromatic rings. Research has demonstrated that rhodium complexes with anthracene ligands coordinated at the central ring can serve as a new class of catalysts for reactions like reductive amination. rsc.org

While direct catalytic applications of this compound-metal complexes are a developing area, the principles of organometallic catalysis suggest significant potential. The sulfonic acid group can influence the properties of such a catalyst in several ways:

Electronic Effects: As an electron-withdrawing group, the sulfonate moiety can modulate the electron density at the metal center, thereby tuning its reactivity and catalytic activity.

Solubility: The ionic nature of the sulfonate group can be used to impart solubility in polar solvents, including water, enabling aqueous-phase catalysis which is environmentally benign.

Anchoring: The sulfonic acid group can serve as a tether to anchor the metal complex to a solid support, facilitating catalyst recovery and reuse. iupac.org

The formation of such organometallic complexes would involve the interaction of a suitable metal precursor with this compound, leading to a well-defined catalytic species.

Table 1: Potential Influence of the Sulfonate Group on Anthracene-Metal Catalysts

| Property | Influence of Sulfonate Group (-SO₃⁻) | Potential Catalytic Advantage |

| Electronic Properties | Electron-withdrawing | Tuning of metal center's Lewis acidity and redox potential. |

| Solubility | Increases polarity | Enables catalysis in polar or aqueous media. |

| Steric Hindrance | Adds bulk | Can influence stereoselectivity of the catalyzed reaction. |

| Immobilization | Provides an anchoring point | Facilitates creation of heterogeneous catalysts for easy separation. iupac.org |

Catalytic Activity in Specific Organic Transformations

The Brønsted acidity of this compound makes it a viable catalyst for a range of acid-catalyzed organic transformations. Key examples include esterification and condensation reactions.

Esterification: Fischer-Speier esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. This reversible reaction is traditionally catalyzed by strong Brønsted acids like sulfuric acid. ck12.orgrug.nllibretexts.org this compound can serve as an effective catalyst for this process. The catalytic cycle involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Condensation Reactions: Aldol and related condensation reactions involve the formation of a carbon-carbon bond between an enol or enolate and a carbonyl compound. researchgate.net These reactions are fundamental in organic synthesis and can be catalyzed by either acids or bases. In an acid-catalyzed pathway, the catalyst protonates the carbonyl group of one molecule, activating it for attack by the enol form of another molecule. This compound can effectively drive such reactions.

Table 2: Examples of Transformations Catalyzed by Sulfonic Acids

| Reaction Type | Reactants | Product | Role of Catalyst |

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester + Water | Protonates carbonyl oxygen to activate the carboxylic acid. rug.nl |

| Aldol Condensation | Two Aldehydes/Ketones | β-Hydroxy Aldehyde/Ketone | Protonates carbonyl oxygen to activate one molecule and catalyzes enol formation of the other. |

| Friedel-Crafts Alkylation | Arene + Alkene/Alcohol | Alkylated Arene | Protonates the alkene or alcohol to generate a carbocation electrophile. nih.gov |

| Hantzsch Polyhydroquinoline Synthesis | Aldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate | Polyhydroquinoline | Activates the aldehyde carbonyl group via hydrogen bonding/protonation. nih.gov |

Heterogeneous Catalysis and Supported this compound Systems

A significant advancement in catalysis is the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. wikipedia.org This approach simplifies product purification, allows for catalyst recycling, and enhances catalyst stability. sopachem.com

This compound can be immobilized on various solid supports to create robust heterogeneous catalysts. Common supports include porous materials with high surface areas like silica (B1680970), alumina, or polymer resins. nih.govwikipedia.orgrsc.org

Methods of Immobilization:

Grafting/Covalent Attachment: The sulfonic acid (or a precursor) can be chemically bonded to a functionalized support. For example, silica surfaces can be modified with organosilanes that then link to the aromatic ring. nih.gov

Co-condensation: A silane (B1218182) precursor containing the anthracenesulfonyl group can be co-condensed with a primary silica source like tetraethyl orthosilicate (B98303) (TEOS) to incorporate the catalytic sites throughout the silica matrix. nih.gov

Ion Exchange: The sulfonate anion can be ionically exchanged onto a support with cationic sites, such as a modified polymer resin. iupac.org

These supported catalysts, often referred to as solid acids, have proven highly effective. For example, sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) and polymer resins like Amberlyst are widely used in industrial processes. nih.govresearchgate.net They exhibit high catalytic activity in reactions such as Friedel-Crafts alkylations, esterifications, and the synthesis of complex heterocyclic compounds, with the key advantage of being easily recovered by filtration and reused for multiple cycles. nih.govnih.govbeilstein-journals.orgprinceton.edu

Advanced Materials Science and Engineering

Integration into Polymeric Materials and Copolymers

The incorporation of sulfonic acid groups into polymer structures is a well-established strategy for modifying their properties, particularly to enhance hydrophilicity, ion exchange capacity, and thermal stability. While direct polymerization of 2-Anthracenesulfonic acid is not widely documented, its structure lends itself to several methods of integration into polymeric systems.

Sulfonated aromatic polymers are extensively researched for applications such as proton exchange membranes in fuel cells. researchgate.netfrontiersin.org These materials rely on the sulfonic acid groups to facilitate proton transport. The anthracene (B1667546) moiety of this compound could serve as a rigid, stable backbone component in such polymers. Block copolymers containing sulfonated segments can self-assemble into well-defined microphase-separated structures, creating efficient ion transport channels. core.ac.uknih.gov The introduction of the bulky, hydrophobic anthracene group could influence this self-assembly process, potentially leading to novel morphologies and improved performance.

Methods of Integration:

Post-polymerization sulfonation: A common method involves sulfonating a pre-existing aromatic polymer. nih.gov While this provides a route to sulfonated materials, controlling the degree and position of sulfonation can be challenging.

Copolymerization of sulfonated monomers: Integrating a monomer that already contains a sulfonic acid group, such as this compound or a derivative, allows for precise control over the final composition and properties of the copolymer.

The sulfonic acid group can also improve the compatibility and dispersion of fillers within a polymer matrix. For instance, functionalizing nanomaterials like graphene oxide with sulfonic acid-containing molecules has been shown to improve their dispersion in epoxy resins. mdpi.com Similarly, this compound could be used to modify the surface of fillers, enhancing their interaction with a polymer matrix through both the polar sulfonic acid group and π-π stacking interactions from the anthracene core.

Application in High-Performance Dyes and Pigments

Historically, this compound and its derivatives are crucial intermediates in the synthesis of anthraquinone (B42736) dyes. epa.gov The anthraquinone scaffold is the basis for a large class of dyes known for their brilliant colors and exceptional fastness to light and washing. wikipedia.orgorientjchem.org

The primary role of the sulfonic acid group (–SO₃H) in these dyes is to impart water solubility. britannica.comgentaur.de This is essential for "acid dyes," which are applied from aqueous solutions to dye protein fibers like wool and silk, as well as synthetic polyamides like nylon. orientjchem.org The sulfonic acid group provides a negative charge, allowing the dye to form ionic bonds with the positively charged amino groups in the fibers.

Key Dye Intermediates Derived from Anthracene Sulfonation:

| Intermediate | Synthesis Route | Application |

| Anthraquinone-2-sulfonic acid | Sulfonation of anthraquinone | Precursor to a wide range of acid, mordant, vat, disperse, and reactive dyes. wikipedia.orgchemcess.com |

| 1-Aminoanthraquinone | Reaction of anthraquinone sulfonic acid with ammonia. wikipedia.org | Intermediate for further functionalization to create a variety of colored dyes. |

| Bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) | Sulfonation and subsequent bromination of 1-aminoanthraquinone. wikipedia.orgorientjchem.org | A key building block for brilliant blue and green acid and reactive dyes. wikipedia.org |

The synthesis of many high-performance dyes begins with the sulfonation or nitration of anthraquinone. wikipedia.orgchemcess.com The resulting sulfonic acid groups can then be easily substituted with other functional groups, such as amino or hydroxyl groups, which act as auxochromes to develop and modify the color of the dye. wikipedia.org For example, condensation of bromamine acid with various aromatic amines leads to a wide palette of vibrant blue dyes. wikipedia.orgorientjchem.org

Development of Electronic Materials and Organic Semiconductors

The anthracene core of this compound is a well-studied organic semiconductor. nih.gov Its planar, conjugated π-system facilitates strong intermolecular interactions (π-π stacking), which is crucial for efficient charge transport in organic electronic devices. rsc.org Anthracene derivatives are widely investigated for applications in:

Organic Field-Effect Transistors (OFETs) rsc.org

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Organic Solar Cells

The introduction of substituents, such as the sulfonic acid group, is a key strategy for tuning the electronic properties (e.g., HOMO/LUMO energy levels) and processing characteristics of these materials. pharmacyfreak.com The sulfonic acid group, being strongly electron-withdrawing and polar, can significantly alter the semiconductor's charge transport characteristics and solubility.

While the insulating nature of the sulfonate group might hinder direct charge transport, this compound can be valuable in other ways:

Solubility Enhancement: The sulfonic acid group can render the hydrophobic anthracene core soluble in polar solvents, enabling solution-based processing techniques for device fabrication. nih.gov

Doping Agent: It can be used as a dopant in conductive polymers. The acidic proton can protonate the polymer backbone, creating charge carriers and increasing conductivity.

Interfacial Layer: Its amphiphilic nature could allow it to function as an interfacial modifier, improving charge injection/extraction between the organic semiconductor and the metallic electrodes in a device.

Research has shown that anthracene derivatives can be incorporated into polymer composites to enhance electrical insulation strength by acting as charge-trapping centers. researchgate.net Furthermore, metal-organic frameworks (MOFs) built with highly conjugated anthracene-based ligands have demonstrated electrical conductivity and electroluminescence, with long-range π-stacking of the anthracene units providing a pathway for charge transport. rsc.org

Bio-Inspired Materials Utilizing this compound Scaffolds

Bio-inspired materials science seeks to mimic the hierarchical and functional structures found in nature. The rigid, planar aromatic framework of this compound makes it an attractive molecular scaffold for designing such materials. pharmacyfreak.com

The self-assembly of molecules is a cornerstone of both biological systems and the creation of advanced materials. boisestate.edu this compound possesses distinct features that can drive self-assembly:

π-π Stacking: The flat anthracene core can stack with other aromatic molecules.

Electrostatic and Hydrogen Bonding: The sulfonic acid group can participate in strong electrostatic interactions and hydrogen bonding.

This combination of interactions can be used to direct the formation of ordered supramolecular structures like nanotubes, vesicles, or gels. For instance, studies on other sulfonated polycyclic aromatic hydrocarbons have shown that the interplay between π-stacking and interactions involving the sulfonate group dominates the crystal packing and supramolecular structure. rsc.org

In the context of biomimicry, the sulfonic acid group is particularly interesting. It has been shown that functionalizing polymer surfaces with sulfonic acid groups can induce the nucleation and growth of apatite (the mineral component of bone) from simulated body fluid. nih.govresearchgate.net This suggests that materials incorporating this compound scaffolds could be designed to promote biomineralization for applications in bone tissue engineering. Furthermore, the fluorescent nature of the anthracene core allows it to be used as a probe to study biological systems and processes. rsc.orgmdpi.com

Nanomaterial Composites and Hybrid Systems

The creation of composites by combining organic molecules with inorganic nanomaterials is a powerful strategy for developing hybrid systems with synergistic properties. This compound is well-suited for this purpose, particularly for creating composites with carbon-based nanomaterials like graphene oxide (GO).

Graphene oxide possesses a 2D planar structure rich in oxygen-containing functional groups, making it dispersible in water. semanticscholar.org The aromatic surface of GO can interact strongly with the anthracene core of this compound via non-covalent π-π stacking interactions. Simultaneously, the sulfonic acid group enhances the stability of these composites in aqueous dispersions.

Research Highlight: Functionalized Graphene Oxide Composites

| Composite System | Functionalization Method | Application | Mechanism |

| Anthraquinone-2-sulfonate / Graphene Oxide | Non-covalent adsorption | Photocatalytic bactericide | The anthraquinone sulfonate acts as a photosensitizer, improving the generation of reactive oxygen species and reducing the electron-hole recombination rate of GO under illumination. |

| 4-Hydrazinobenzenesulfonic acid / Graphene Oxide | Covalent grafting | Polymer Nanocomposites | The sulfonic acid group improves the aqueous dispersibility of the reduced GO, allowing for better integration into water-based polymer coatings. mdpi.com |

These examples demonstrate the dual role of sulfonated aromatic molecules in nanomaterial composites. They act as:

A stabilizing/dispersing agent: The sulfonic acid group provides hydrophilicity and electrostatic repulsion, preventing the aggregation of nanoparticles.

A functional component: The aromatic core can impart specific electronic or photophysical properties to the composite. For example, loading a drug or a photosensitizer onto functionalized GO is a common strategy in biomedical applications. semanticscholar.orgnih.gov

By anchoring this compound to the surface of GO or other nanoparticles, it is possible to create novel hybrid materials for applications in catalysis, sensing, and drug delivery. rsc.orgresearchgate.net

Analytical Chemistry Methodologies

Spectrophotometric and Spectrofluorimetric Detection Methods

Spectrophotometric and spectrofluorimetric methods are valuable for the detection of aromatic compounds like 2-Anthracenesulfonic acid due to the inherent spectroscopic properties of the anthracene (B1667546) core.

Spectrophotometry: While specific spectrophotometric assays for this compound are not extensively detailed in recent literature, the principle relies on the absorption of ultraviolet (UV) or visible light by the molecule. The anthracene structure exhibits characteristic UV absorption peaks. A spectroscopic method has been reported for a derivative, anthraquinone-2-sulfonate (AQ-S), in aqueous solutions. This method is based on the reaction of AQ-S with sodium dithionite in an alkaline medium, which converts it to anthrahydroquinone (AHQ). The resulting AHQ can be measured with a spectrophotometer at a wavelength of 505 nm. This allows for the determination of AQ-S in industrial liquors, such as alkaline pulping liquor, where it can be separated from interfering substances like dissolved lignin using a membrane interface.

Spectrofluorimetry: Spectrofluorimetry offers higher sensitivity and selectivity compared to absorption spectrophotometry. The anthracene moiety is known for its native fluorescence. When excited with UV light, it emits light at a longer wavelength, and the intensity of this emission can be directly proportional to the concentration of the compound. This intrinsic fluorescence provides a basis for its direct detection in various matrices. While specific protocols for this compound are not commonly published, methods developed for other fluorescent aromatic sulfonic acids can be adapted. For instance, spectrofluorimetric methods have been used for the determination of boron, where a sulfonic acid-containing dye forms a fluorescent complex with the analyte. This highlights the potential of using this compound's fluorescence, or its quenching/enhancement upon interaction with other substances, as a detection mechanism.

Electrochemical Sensing and Voltammetric Techniques

Electrochemical methods provide a sensitive and often portable means for the detection of electroactive compounds. Voltammetric techniques, which measure current as a function of applied potential, are particularly well-suited for the analysis of molecules that can be oxidized or reduced, such as derivatives of this compound.

A notable application involves the use of anthraquinone-2-sulfonic acid sodium salt (AQMS) in the construction of electrochemical aptasensors for the detection of lead ions (Pb²+). researchgate.net In one such sensor, a gold electrode is modified with a Pb²+ specific aptamer. Graphene and AQMS are then assembled onto the aptamer. researchgate.net AQMS acts as the electroactive signal molecule. In the presence of Pb²+ ions, the aptamer changes its conformation, causing the graphene-AQMS complex to be released from the electrode surface. This release leads to a measurable decrease in the electrochemical signal of AQMS. researchgate.net

This technique demonstrates high sensitivity and selectivity for the target ion. Under optimal conditions, the change in peak currents shows a linear relationship with the logarithm of the Pb²+ concentration over a specific range, enabling trace-level detection. researchgate.net

Key Parameters of an AQMS-Based Pb²+ Aptasensor

| Parameter | Value |

|---|---|

| Analyte | Pb²+ |

| Signal Molecule | Anthraquinone-2-sulfonic acid sodium salt (AQMS) |

| Linear Range | 5.0x10⁻¹⁰ to 5.0x10⁻⁸ mol/L |

This table summarizes the performance of a specific electrochemical aptasensor for Pb2+ detection using AQMS as the signaling agent. researchgate.net

Chromatographic Separations of this compound and its Derivatives

Chromatography is a powerful technique for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly common for the analysis of non-volatile, polar compounds like aromatic sulfonic acids.

The separation of this compound and its derivatives, such as anthraquinone-2-sulfonic acid, is typically achieved using reversed-phase HPLC. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good separation and peak shape for strong acids like sulfonic acids, mobile phase additives are often necessary. researchgate.net These can include buffers to control pH or ion-pairing reagents (like quaternary ammonium salts) that form a neutral complex with the anionic sulfonate group, enhancing its retention on the reversed-phase column. researchgate.net

For example, the purity of commercial sodium anthraquinone-2-sulfonate is often assayed by HPLC, indicating that standardized methods for its analysis are available. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase composition (e.g., the ratio of acetonitrile or methanol to a buffered aqueous solution) and the specific ion-pairing reagent can be optimized to achieve the desired separation from impurities or other components in a sample matrix. researchgate.netcabidigitallibrary.org

Use as Fluorescent Probes and Markers in Chemical Analysis

The strong fluorescence of the anthracene core makes its derivatives suitable for use as fluorescent labels or probes. 2-Anthracenesulfonyl chloride, a derivative of this compound, is used for fluorescence analysis. calpaclab.com The sulfonyl chloride group (-SO₂Cl) is a reactive moiety that can readily form stable sulfonamide bonds with primary and secondary amines, such as those found in amino acids, peptides, and proteins.